molecular formula C27H45Br2NO12 B604970 3,4-Dibromo-Mal-PEG8-t-butyl ester CAS No. 2055198-02-0

3,4-Dibromo-Mal-PEG8-t-butyl ester

Cat. No.: B604970
CAS No.: 2055198-02-0
M. Wt: 735.46
InChI Key: NRCHSTUDEZBNCB-UHFFFAOYSA-N
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Description

3,4-Dibromo-Mal-PEG8-t-butyl ester is a compound that features a polyethylene glycol (PEG) linker with a dibromomaleimide moiety and a t-butyl ester group. The dibromomaleimide group allows for two points of substitution due to the presence of two bromine atoms, while the t-butyl ester group can be removed under acidic conditions. The hydrophilic PEG chain increases the water solubility of the compound in aqueous media .

Mechanism of Action

Target of Action

It is known that the compound is used as aPEG linker in drug delivery systems . The PEG linker plays a crucial role in connecting the drug to a carrier molecule, enhancing the drug’s stability and bioavailability .

Mode of Action

The compound contains a dibromomaleimide moiety and a t-butyl ester group . The dibromomaleimide group allows for two points of substitution due to the two bromine atoms . This means it can form two bonds, potentially linking two different molecules together. The t-butyl ester group can be removed under acidic conditions , which could be useful in releasing a drug in specific environments within the body.

Pharmacokinetics

The hydrophilic peg chain in the compound is known to increase the water solubility of the compound in aqueous media , which could enhance its absorption and distribution within the body.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the t-butyl ester group in the compound can be removed under acidic conditions , suggesting that the compound’s action could be influenced by the pH of its environment. Furthermore, the hydrophilic PEG chain could enhance the compound’s solubility in aqueous environments , potentially affecting its distribution within the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-Mal-PEG8-t-butyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-Mal-PEG8-t-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45Br2NO12/c1-27(2,3)42-22(31)4-6-34-8-10-36-12-14-38-16-18-40-20-21-41-19-17-39-15-13-37-11-9-35-7-5-30-25(32)23(28)24(29)26(30)33/h4-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCHSTUDEZBNCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45Br2NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

735.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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